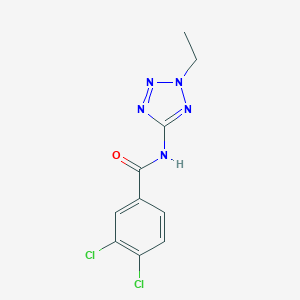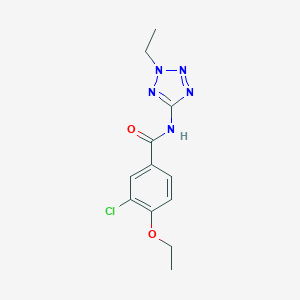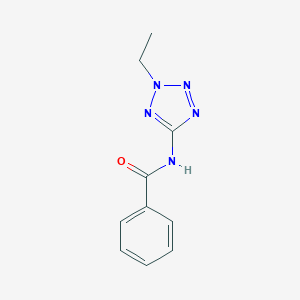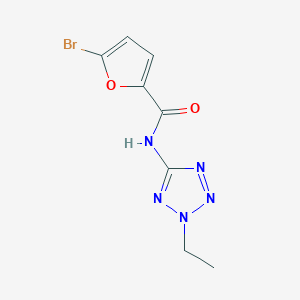![molecular formula C15H12ClF2NO3 B244614 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B244614.png)
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride channel that plays a crucial role in regulating salt and water transport across cell membranes. Mutations in the CFTR gene can lead to cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. CFTRinh-172 has been widely used in scientific research to study the role of CFTR in normal physiology and disease.
Mécanisme D'action
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide binds to a specific site on the CFTR protein and blocks chloride ion transport through the channel. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the CFTR protein that prevents chloride ions from passing through the channel pore.
Biochemical and Physiological Effects
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in various cell types and tissues. Inhibition of CFTR-mediated chloride transport can lead to changes in ion and water balance, which can affect cellular function and signaling. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has also been shown to modulate the activity of other ion channels and transporters, including the epithelial sodium channel (ENaC) and the Na+/K+ ATPase.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of CFTR, with minimal off-target effects. It is also relatively easy to use and can be added directly to cell culture media or applied topically to tissues. However, there are also some limitations to its use. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide is not a reversible inhibitor, meaning that its effects cannot be quickly reversed by washing or removing the compound. It also has limited solubility in aqueous solutions, which can make it difficult to work with at high concentrations.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide and its role in CFTR function and regulation. One area of interest is the development of more potent and selective CFTR inhibitors that can be used to treat cystic fibrosis and other CFTR-related diseases. Another area of research is the investigation of the molecular mechanisms underlying 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide's effects on CFTR and other ion channels and transporters. Finally, there is growing interest in the use of 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide as a tool for studying the role of CFTR in various physiological processes, including salt and water transport, epithelial barrier function, and mucociliary clearance.
Méthodes De Synthèse
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide can be synthesized using a multi-step process starting from 2-chlorophenol and 2-difluoromethoxyphenylacetic acid. The synthesis involves several chemical reactions, including esterification, nucleophilic substitution, and amide formation. The final product is obtained as a white crystalline solid and can be purified by recrystallization.
Applications De Recherche Scientifique
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has been used extensively in scientific research to study the function and regulation of CFTR in various cell types and tissues. It has been shown to inhibit CFTR-mediated chloride transport in human airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. 2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide has also been used to investigate the role of CFTR in sweat gland function, smooth muscle contraction, and insulin secretion.
Propriétés
Formule moléculaire |
C15H12ClF2NO3 |
|---|---|
Poids moléculaire |
327.71 g/mol |
Nom IUPAC |
2-(2-chlorophenoxy)-N-[2-(difluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C15H12ClF2NO3/c16-10-5-1-3-7-12(10)21-9-14(20)19-11-6-2-4-8-13(11)22-15(17)18/h1-8,15H,9H2,(H,19,20) |
Clé InChI |
HWUQSBZSWWNVND-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)OC(F)F |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2Cl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-[(2-ethyl-2H-tetrazol-5-yl)carbamothioyl]-4-propoxybenzamide](/img/structure/B244540.png)



![2-(4-ethylphenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244546.png)
![2-chloro-4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244548.png)
![3,4-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244550.png)
![2-(4-chlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B244553.png)